6,10-Dioxa-2-azaspiro[4.5]decan-1-one
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Overview
Description
6,10-Dioxa-2-azaspiro[4.5]decan-1-one is a chemical compound with the molecular formula C₇H₁₁NO₃ and a molecular weight of 157.17 g/mol . This compound is characterized by its spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dioxa-2-azaspiro[4.5]decan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor containing both oxygen and nitrogen functionalities. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
6,10-Dioxa-2-azaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6,10-Dioxa-2-azaspiro[4.5]decan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,10-Dioxa-2-azaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decan-1-one: Similar in structure but with different functional groups.
2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-6-ol acetate: Another spirocyclic compound with distinct chemical properties
Uniqueness
6,10-Dioxa-2-azaspiro[4.5]decan-1-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic structure. This configuration imparts unique reactivity and properties, making it valuable for various applications in research and industry .
Biological Activity
6,10-Dioxa-2-azaspiro[4.5]decan-1-one is an organic compound notable for its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This compound belongs to a class of spiro compounds characterized by their distinctive bicyclic frameworks, where two rings share a single atom. The biological activity of this compound is an area of active research, with preliminary studies indicating potential pharmacological effects, including antimicrobial and anticancer properties.
Structural Characteristics
The spirocyclic nature of this compound contributes to its unique biological interactions. Its structure allows for diverse functional group modifications that can enhance its biological activity.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Spirocyclic core with nitrogen and oxygen | Potential for diverse biological interactions |
8-Azaspiro[4.5]decan-1-one | Contains nitrogen in the spirocyclic core | Lacks oxygen functionality |
1,4-Dioxa-8-azaspiro[4.5]decane | Similar spirocyclic structure | Different functional groups affect reactivity |
Antimicrobial Properties
Research indicates that compounds with similar spirocyclic structures may exhibit significant antimicrobial activity . For instance, studies have shown that derivatives of the dioxa-azaspiro framework can function as metal-free MRI contrast agents while also demonstrating antibacterial properties against various strains of bacteria, including multidrug-resistant (MDR) strains .
Anticancer Activity
In addition to antimicrobial effects, there is emerging evidence supporting the anticancer potential of this compound. Studies have reported that structurally similar compounds can inhibit key enzymes involved in cancer progression, such as cyclooxygenases (COX-1 and COX-2), with some derivatives exhibiting a selectivity index higher than standard drugs like celecoxib .
The specific mechanisms through which this compound exerts its biological effects often involve interactions with enzymes or receptors:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes critical for inflammatory processes.
- Receptor Interaction : Molecular docking simulations suggest that it may interact with various biological targets at the molecular level.
Study on MRI Contrast Agents
A study synthesized several NO radicals based on the dioxa-azaspiro framework and evaluated their effectiveness as metal-free MRI contrast agents. The results indicated that these compounds could shorten T1 relaxation times effectively, suggesting their potential dual role in imaging and therapeutic applications .
Anti-inflammatory Activity
Another investigation focused on a series of synthesized spiro compounds derived from the azaspiro framework demonstrated significant anti-inflammatory activity by inhibiting COX enzymes. The most active compounds showed a potent inhibition rate comparable to established anti-inflammatory drugs .
Properties
CAS No. |
62987-17-1 |
---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
6,10-dioxa-2-azaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C7H11NO3/c9-6-7(2-3-8-6)10-4-1-5-11-7/h1-5H2,(H,8,9) |
InChI Key |
PZGPWRURPPBNTE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCNC2=O)OC1 |
Origin of Product |
United States |
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